

The chemical structure and properties of UMI-77

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UMI-77

Cat. No.: B1682699

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An In-depth Technical Guide to **UMI-77**

Introduction

UMI-77 is a synthetic small molecule that has garnered significant interest in cancer research as a selective inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein.[1][2] Mcl-1 is a key member of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[1] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor survival and resistance to conventional therapies. **UMI-77** was developed through structure-based chemical modifications of a lead compound, UMI-59, to improve binding affinity and selectivity for Mcl-1.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to **UMI-77**.

Chemical Structure and Physicochemical Properties

UMI-77 is a naphthol derivative with the chemical formula $C_{18}H_{14}BrNO_5S_2$. [3][4] Its structure features a sulfonamide linkage and a thioglycolic acid group attached to a hydroxynaphthalene core.

- IUPAC Name: 2-[[4-[[[(4-bromophenyl)sulfonyl]amino]-1-hydroxy-2-naphthalenyl]thio]-acetic acid[5]
- CAS Number: 518303-20-3[3][4][5]
- Molecular Formula: $C_{18}H_{14}BrNO_5S_2$ [3][4][5]

- Molecular Weight: 468.34 g/mol [3][4]

The physicochemical properties of **UMI-77** are summarized in the table below. Its limited aqueous solubility necessitates the use of organic solvents for in vitro and in vivo studies.

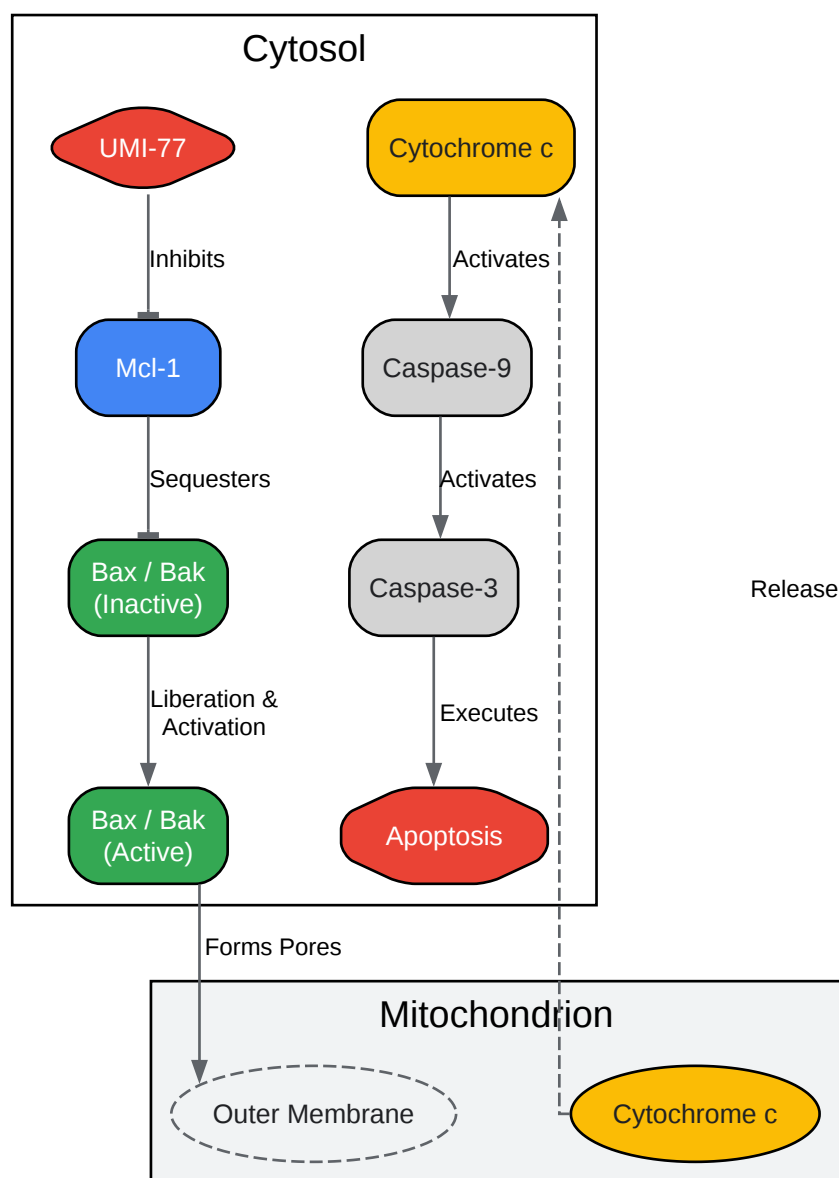
Property	Value
Appearance	White to off-white crystalline solid[3]
Purity	≥98%[5]
Solubility	DMSO: ≥ 28 mg/mL[3] Ethanol: 5 mg/mL[5] Water: Insoluble[6] DMF: 2 mg/mL[5]
Storage (Solid)	-20°C for 3 years[3]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month[3]

Mechanism of Action

Selective Inhibition of Mcl-1 and Induction of Apoptosis

The primary mechanism of action of **UMI-77** is its selective binding to the hydrophobic BH3-binding groove of the Mcl-1 protein.[1][2] This binding competitively inhibits the interaction between Mcl-1 and pro-apoptotic proteins, specifically Bax and Bak.[1][2] In healthy cells, Mcl-1 sequesters these proteins, preventing them from oligomerizing at the mitochondrial outer membrane.

By disrupting the Mcl-1/Bax and Mcl-1/Bak complexes, **UMI-77** liberates Bax and Bak.[1][2] The freed pro-apoptotic proteins then undergo a conformational change, oligomerize, and form pores in the mitochondrial membrane.[1] This permeabilization leads to the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[1][2]



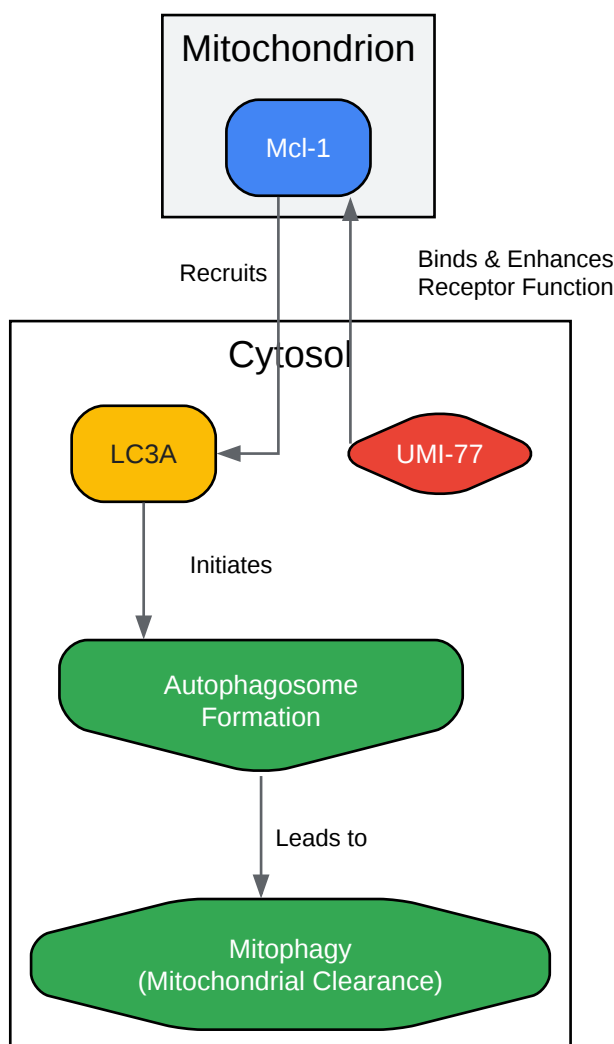
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UMI-77 induced intrinsic apoptosis pathway.

Induction of Mitophagy

Recent studies have uncovered a novel function of **UMI-77** in inducing mitophagy, a selective form of autophagy responsible for clearing damaged mitochondria.[7][8] This action is reportedly independent of its apoptosis-inducing effects and occurs at sub-lethal doses.[7] In this pathway, Mcl-1 itself acts as a mitophagy receptor. **UMI-77** binding is proposed to enhance the interaction between Mcl-1 and LC3A, a key protein in autophagosome formation, thereby

tagging mitochondria for degradation.[7] This mechanism suggests a broader therapeutic potential for **UMI-77** in diseases characterized by mitochondrial dysfunction, such as neurodegenerative diseases and renal fibrosis.[7][8]



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Mitophagy induction pathway via **UMI-77**.

Off-Target Effects

While highly selective, some research suggests that at commonly used concentrations, **UMI-77** may exert off-target effects.[9] One proposed indirect mechanism involves the induction of the pro-apoptotic protein NOXA through the unfolded protein response (UPR) pathway.[9] This

suggests that **UMI-77** might not exclusively act as a direct Mcl-1 antagonist in all cellular contexts, a factor to consider in experimental design.^[9]

Quantitative Biological Data

UMI-77's efficacy is quantified by its binding affinity for Mcl-1 and its cytotoxic effects on cancer cell lines.

Table 1: Binding Affinity and Selectivity of UMI-77

UMI-77 demonstrates a high affinity for Mcl-1 with a dissociation constant (K_i) of 490 nM.^[1] Its selectivity is evident from the significantly higher K_i values for other anti-apoptotic Bcl-2 family members.

Protein	Binding Affinity (K_i , μ M)
Mcl-1	0.49 ^{[1][2][5]}
A1/Bfl-1	5.3 ^[5]
Bcl-2	23.8 ^[5]
Bcl-xL	33.0 ^[5]
Bcl-W	8.2 ^[5]

Table 2: In Vitro Efficacy of UMI-77 in Pancreatic Cancer Cell Lines

The half-maximal inhibitory concentration (IC_{50}) values highlight **UMI-77**'s potent growth-inhibitory effects on various pancreatic cancer cell lines.^{[1][6]}

Cell Line	IC ₅₀ (μM)
BxPC-3	3.4[1][6]
Panc-1	4.4[1][6]
Capan-2	5.5[6]
MiaPaCa-2	12.5[1][6]
AsPC-1	16.1[1][6]

Experimental Protocols

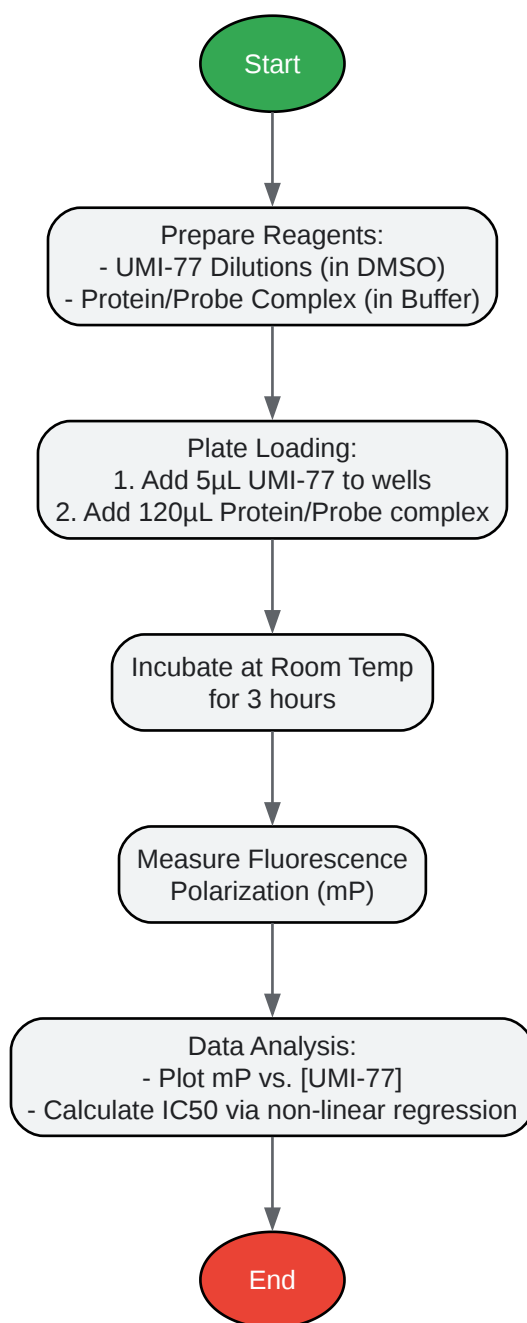
Detailed methodologies are crucial for the accurate assessment of **UMI-77**'s activity.

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the binding affinity of **UMI-77** to Mcl-1 by monitoring the displacement of a fluorescently labeled peptide probe.

- Objective: To determine the K_i of **UMI-77** for Mcl-1 and other Bcl-2 family proteins.
- Materials:
 - Recombinant Mcl-1 protein (e.g., 90 nM)[6]
 - Fluorescent probe (e.g., 2 nM Flu-BID or FAM-BID)[6]
 - **UMI-77** stock solution in DMSO
 - Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 μg/mL bovine gamma globulin, 0.02% sodium azide[6][10]
 - 384-well black assay plates (e.g., Microfluor 2)[6][10]
 - Plate reader with fluorescence polarization capabilities
- Methodology:

- Prepare a dilution series of **UMI-77** in DMSO.
- In each well of the assay plate, add 5 μ L of the **UMI-77** dilution.[\[6\]](#)[\[10\]](#)
- Add 120 μ L of the protein/probe complex in assay buffer to each well.[\[6\]](#)[\[10\]](#)
- Incubate the plate at room temperature for 3 hours, protected from light.[\[6\]](#)[\[10\]](#)
- Measure the fluorescence polarization (mP) values at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[\[6\]](#)[\[10\]](#)
- Plot the mP values against the logarithm of **UMI-77** concentration.
- Determine the IC₅₀ value by nonlinear regression fitting of the competition curve. The K_i value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[\[6\]](#)



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- To cite this document: BenchChem. [The chemical structure and properties of UMI-77]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682699#the-chemical-structure-and-properties-of-umi-77]

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